molecular formula C19H23ClN4O B6444865 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine CAS No. 2549052-60-8

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine

Cat. No. B6444865
CAS RN: 2549052-60-8
M. Wt: 358.9 g/mol
InChI Key: HWHGCUBXKOVREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine, also known as 4CP, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule inhibitor that has been used in the fields of biochemistry, pharmacology, and medicinal chemistry. 4CP has been studied for its potential therapeutic applications and has been used in a variety of laboratory experiments due to its unique structure and properties.

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, suggesting potential effects on these pathways .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it may have potential effects on cell signaling, growth, and proliferation, but these effects would depend on its specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain polymorphs of related compounds have been shown to transform at high temperatures .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine in laboratory experiments is its ability to act as an inhibitor of enzymes involved in the metabolism of drugs. This can be beneficial for studying the effects of drugs on the body, as it can allow for longer-lasting effects of the drug. Additionally, 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine is relatively easy to synthesize and is relatively inexpensive. The main limitation of using 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine in laboratory experiments is that it can only be used to inhibit enzymes involved in the metabolism of drugs, and not other biochemical processes.

Future Directions

There are a number of potential future directions for 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine. For example, it could be used in the development of new drugs and therapeutic agents. Additionally, it could be used to study the effects of drugs on the body at a molecular level. It could also be used to study the effects of drugs on the brain and other organs. Additionally, it could be used to study diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, it could be used to study the structure and function of proteins.

Synthesis Methods

The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine involves a multi-step process that involves the reaction of a piperidine derivative with a chloropyridine derivative. The first step involves the reaction of a piperidine derivative with a chloropyridine derivative to form an intermediate. This intermediate is then reacted with a cyclobutylpyrimidine derivative, which results in the formation of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine. This reaction is carried out in a solvent such as dimethylformamide (DMF), and the reaction is typically carried out at room temperature.

Scientific Research Applications

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine has been studied for its potential therapeutic applications, such as its ability to act as an inhibitor of enzymes involved in the metabolism of drugs. 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine has also been used in a variety of laboratory experiments due to its unique structure and properties. It has been used to study the structure and function of proteins, and it has also been used to study the effects of drugs on the body. Additionally, 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine has been used in the study of diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.

properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-cyclobutylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-16-11-21-7-4-18(16)25-12-14-5-8-24(9-6-14)19-10-17(22-13-23-19)15-2-1-3-15/h4,7,10-11,13-15H,1-3,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHGCUBXKOVREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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